Lipophilicity Modulation: 0.54 log Unit LogP Reduction vs Non‑Fluorinated spiro[2.3]hexane
(1,1‑Difluorospiro[2.3]hexan‑5‑yl)methanol exhibits a computed LogP of 1.41 (Chemscene, in silico prediction) . In contrast, the unsubstituted parent scaffold spiro[2.3]hexane has an experimentally derived LogP of 1.95 . This represents a ΔLogP of –0.54, fully consistent with the independently measured gem‑difluorination‑induced LogP decrease of 0.54–0.55 units reported by Moroz et al. (2024) for bicyclic cycloalkane systems [1]. The reduction in lipophilicity is a direct consequence of the strong electron‑withdrawing inductive effect of the gem‑difluoro substituent on the cyclopropane ring.
| Evidence Dimension | Computed / experimental LogP (octanol–water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 1.41 (computed, Chemscene platform) |
| Comparator Or Baseline | Unsubstituted spiro[2.3]hexane: LogP = 1.95 (Chemsrc experimental database) |
| Quantified Difference | ΔLogP = –0.54 (lower lipophilicity for the difluoro compound) |
| Conditions | In silico prediction (target) vs experimentally derived literature value (comparator); consistent with gem‑difluorination ΔLogP = –0.54 to –0.55 reported in Moroz et al. 2024 for related bicyclic systems |
Why This Matters
A ~0.5 log unit reduction in LogP can translate into a 3‑ to 5‑fold difference in membrane partitioning, which directly impacts oral bioavailability, blood–brain barrier penetration, and non‑specific protein binding – making this measurable shift a decisive parameter for lead optimization and procurement prioritization.
- [1] Moroz, B.L.; Holovach, S.M.; Melnykov, K.P.; Lesyk, D.S.; Filatov, A.A.; Grygorenko, O.O. 'Synthesis and Physicochemical Characteristics of 6,6-Difluorobicyclo[3.2.0]heptane Derivatives', J. Org. Pharm. Chem. 2024, 3, 3–9. View Source
